N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine
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Overview
Description
N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclohexyl ring, a pyridine ring, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with pyridine-2-carbaldehyde to form an intermediate Schiff base. This intermediate is subsequently cyclized with a thioamide to yield the final thiazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and thiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring is particularly important for its binding affinity, while the amino group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-3-yl)-1,3-thiazol-2-amine
- N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-4-yl)-1,3-thiazol-2-amine
Uniqueness
N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring (at the 2-position) plays a crucial role in its interaction with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
917872-28-7 |
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Molecular Formula |
C15H20N4S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H20N4S/c16-9-11-4-6-12(7-5-11)18-15-19-14(10-20-15)13-3-1-2-8-17-13/h1-3,8,10-12H,4-7,9,16H2,(H,18,19) |
InChI Key |
RNAGRZHXSGMUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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